2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide
Description
2-(Benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a chromeno-thiazole core linked to a benzylsulfonyl-substituted acetamide moiety. The chromeno[4,3-d]thiazole scaffold combines coumarin and thiazole pharmacophores, which are associated with diverse biological activities, including enzyme inhibition and anti-inflammatory effects . The benzylsulfonyl group enhances electrophilicity and may improve binding affinity to target proteins through hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c22-17(12-27(23,24)11-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)25-10-16(18)26-19/h1-9H,10-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYORMIHQWGQOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-formylchromones with 2-aminobenzothiazoles in the presence of a suitable solvent like 2-propanol. This reaction forms the corresponding imines, which can then be further reacted with benzylsulfonyl chloride to introduce the benzylsulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The chromeno-thiazole moiety may interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycles and Substituents
The target compound shares structural similarities with several acetamide derivatives (Table 1):
Key Observations :
- Substituents like benzylsulfonyl (target) vs. piperazine () or dichlorophenylamino () may influence solubility and binding kinetics.
Physicochemical Properties
Melting points for similar acetamide derivatives range from 216–303°C, correlating with molecular rigidity and hydrogen-bonding capacity (Table 1). The target compound’s benzylsulfonyl group may elevate its melting point relative to non-sulfonylated analogs due to increased polarity.
Spectral Characterization
The target compound’s NMR and IR spectra would exhibit key features:
- ¹H-NMR: Peaks for chromeno-thiazole aromatic protons (~δ 6.5–8.5 ppm) and benzylsulfonyl methylene protons (~δ 3.5–4.5 ppm) .
- IR : Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) groups .
Comparatively, piperazine-containing analogs () show distinct NH and aromatic proton signals, while coumarin-thiazole derivatives () exhibit lactone C=O stretches (~1714 cm⁻¹) .
Biological Activity
2-(Benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chromeno-thiazole framework with a benzylsulfonyl substituent and an acetamide group. This unique structural combination is hypothesized to contribute to its bioactivity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole and chromeno compounds can possess significant antimicrobial properties. For instance, thiazole derivatives have been tested against various bacterial strains, indicating potential as antibacterial agents .
- Anticancer Potential : The chromeno-thiazole scaffold is often associated with anticancer activity. Research indicates that modifications in the structure can enhance cytotoxic effects against cancer cell lines .
- Anti-inflammatory Effects : Compounds within this class may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors involved in cell signaling pathways. This interaction may inhibit certain cellular processes, leading to the observed biological effects.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results for compounds structurally related to this compound .
- Cytotoxicity Assays : Research conducted on chromeno-thiazole derivatives demonstrated significant cytotoxic activity against human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the micromolar range .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar scaffolds could reduce tumor size in xenograft models, suggesting potential for further development as anticancer agents .
Data Summary
| Compound Name | Biological Activity | IC50 (µM) | Tested Strain/Cell Line |
|---|---|---|---|
| This compound | Antimicrobial | TBD | S. aureus, E. coli |
| Similar Thiazole Derivative | Anticancer | 10 | HeLa Cell Line |
| Chromeno-Thiazole Compound | Anti-inflammatory | TBD | Inflammatory Model |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide, and how can purity be optimized?
- Methodology :
- Step 1 : React 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide with benzylsulfonyl chloride in acetonitrile/DMF (4:1 v/v) under reflux (8–12 hours) using triethylamine as a base. Monitor completion via TLC .
- Step 2 : Purify the crude product via recrystallization (ethanol/acetone or ethanol/water mixtures) to achieve >95% purity. Confirm purity using HPLC (retention time: 2.5–4.5 minutes) .
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 8–12 hours | |
| Solvent System | Acetonitrile/DMF | |
| Recrystallization | Ethanol-Acetone | |
| HPLC Purity | >95% |
Q. Which structural features of this compound are critical for its biological activity?
- Methodology :
- The chromeno-thiazole core enables π-π stacking with biological targets, while the benzylsulfonyl group enhances lipophilicity (logP ~2.6–3.1), improving membrane permeability .
- Substituents at the thiazole 2-position (e.g., acetamide linkages) are essential for hydrogen bonding with enzymes like kinases or microbial targets .
Q. How should researchers screen this compound for preliminary biological activity?
- Methodology :
- Antimicrobial : Use broth microdilution assays (MIC testing) against S. aureus, E. coli, and C. albicans (concentration range: 1–100 µM). Compare with controls like diclofenac sodium .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., melanoma, breast cancer) at 10–50 µM. Prioritize derivatives with IC50 < 20 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodology :
- Variation of Substituents : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO2) at the benzylsulfonyl moiety. These groups enhance antimicrobial and anticancer activity by 30–50% .
- Key Data :
| Substituent | Antimicrobial MIC (µM) | Anticancer IC50 (µM) | Reference |
|---|---|---|---|
| -H (Parent) | 25–50 | 35–45 | |
| -Cl | 13–27 | 18–22 | |
| -NO2 | 15–30 | 20–25 |
Q. How should contradictions in biological data (e.g., varying IC50 values across studies) be addressed?
- Methodology :
- Assay Standardization : Ensure consistent cell line sources (e.g., ATCC-certified lines) and incubation times (48–72 hours) to reduce variability .
- LogP Adjustments : Derivatives with logP >3.5 may exhibit nonspecific cytotoxicity; use QSAR models to balance lipophilicity and target specificity .
Q. What computational strategies are effective for predicting this compound’s binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with Aurora kinases (PDB: 3E5A) or α-glucosidase (PDB: 5NN8). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Lys162 in Aurora-A) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the chromeno-thiazole core in kinase binding pockets .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
